2-(benzylsulfanyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions involving halogenated intermediates.
Attachment of the Benzylthio Group: The benzylthio group can be introduced by reacting the intermediate with benzylthiol under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Thiadiazole derivatives have shown antimicrobial, antifungal, and anticancer activities, making this compound a candidate for biological studies.
Medicine: The compound may be investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one: can be compared with other thiadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the benzylthio group and the piperidine moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound 2-(benzylsulfanyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one is a synthetic derivative featuring a benzylsulfanyl group and a piperidine ring substituted with a thiadiazole moiety. This structure suggests potential biological activities, particularly in the fields of oncology and neuropharmacology. The aim of this article is to explore the biological activities associated with this compound, focusing on its anticancer and neuroprotective properties.
Chemical Structure
The molecular formula for the compound is C17H23N3S, with a molecular weight of approximately 317.51 g/mol. Its structure is characterized by the presence of the following functional groups:
- Benzylsulfanyl : A sulfur atom bonded to a benzyl group, which may enhance lipophilicity and biological activity.
- Thiadiazole : A five-membered heterocyclic compound known for its diverse pharmacological properties.
- Piperidine : A six-membered ring that is commonly found in various pharmacologically active compounds.
Anticancer Activity
Several studies have investigated the anticancer properties of thiadiazole derivatives, including those similar to our compound. Notably:
-
Cytotoxicity Assays :
- The compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the thiadiazole scaffold have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells .
- A related study reported that certain 1,3,4-thiadiazole derivatives exhibited IC50 values as low as 2.32 µg/mL against MCF-7 cells, indicating strong antiproliferative activity .
- Mechanism of Action :
Neuroprotective Activity
The potential neuroprotective effects of thiadiazole derivatives have also been explored:
- Acetylcholinesterase Inhibition :
- Compounds similar to our target have shown promising results as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease. For example, certain derivatives demonstrated IC50 values in the nanomolar range (e.g., 1.82 nM), indicating potent inhibition .
- The presence of the piperidine moiety is thought to enhance binding affinity to the enzyme's active site, similar to donepezil, a well-known Alzheimer's medication .
Case Study 1: Anticancer Efficacy
In a study evaluating various thiadiazole derivatives:
- Objective : To assess the growth inhibitory effects on MCF-7 and HepG2 cell lines.
- Results : The most potent derivative exhibited an IC50 of 2.32 µg/mL against MCF-7 cells, significantly outperforming standard chemotherapeutics like 5-Fluorouracil .
Case Study 2: Neuroprotection
A recent investigation focused on the neuroprotective potential of thiadiazole-based compounds:
- Objective : To evaluate acetylcholinesterase inhibition.
- Results : Several compounds showed IC50 values below 10 nM, suggesting they could serve as effective leads for developing new treatments for Alzheimer's disease .
Data Tables
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-13-18-19-17(23-13)15-8-5-9-20(10-15)16(21)12-22-11-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAPLFLQNQUJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.